molecular formula C10H8BClN2O2 B14072592 (3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid

(3-Chloro-[2,4'-bipyridin]-5-yl)boronic acid

Cat. No.: B14072592
M. Wt: 234.45 g/mol
InChI Key: DHINSLPQJTXKIB-UHFFFAOYSA-N
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Description

(3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a bipyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated bipyridine derivative and a boronic acid or boronate ester. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of (3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the bipyridine scaffold .

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted bipyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of (3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid involves its ability to form stable complexes with various metal ions. This property is exploited in catalysis and coordination chemistry. The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom in (3-Chloro-[2,4’-bipyridin]-5-yl)boronic acid imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining the integrity of the bipyridine scaffold sets it apart from other similar compounds .

Properties

Molecular Formula

C10H8BClN2O2

Molecular Weight

234.45 g/mol

IUPAC Name

(5-chloro-6-pyridin-4-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C10H8BClN2O2/c12-9-5-8(11(15)16)6-14-10(9)7-1-3-13-4-2-7/h1-6,15-16H

InChI Key

DHINSLPQJTXKIB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C2=CC=NC=C2)Cl)(O)O

Origin of Product

United States

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